molecular formula C20H23NO5 B2895745 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1638709-16-6

2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2895745
CAS No.: 1638709-16-6
M. Wt: 357.406
InChI Key: SITDIIOFONWQOH-UHFFFAOYSA-N
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Description

The compound 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate features a hybrid structure combining an amino-oxoethyl group linked to a 3-methoxybenzyl moiety and a 4-ethoxyphenyl acetate ester.

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-3-25-17-9-7-15(8-10-17)12-20(23)26-14-19(22)21-13-16-5-4-6-18(11-16)24-2/h4-11H,3,12-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITDIIOFONWQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate , also known by its CAS number 1142215-80-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₂₀H₂₄N₂O₆
  • Molecular Weight : 388.4 g/mol
  • CAS Number : 1142215-80-2

The compound features a methoxybenzyl group and an ethoxyphenyl group, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, a study involving oxazinonaphthalene derivatives demonstrated significant cytotoxic activity against various human cancer cell lines, including ovarian and breast cancer cells. The most potent compounds showed IC50 values ranging from 4.47 to 52.8 μM against these cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
4dA27804.47
5cA2780/RCIS52.8
5gMCF-720.0

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits promising antimicrobial activity. Research on related alkaloids has shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong activity .

Table 2: Antimicrobial Activity Overview

MicroorganismMIC (mg/mL)
E. coli0.0195
S. aureus0.0048
C. albicans0.039

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to This compound :

  • Anticancer Studies : A series of analogs were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the phenyl groups significantly influenced their antiproliferative activities .
  • Antimicrobial Studies : Various derivatives were tested against a panel of bacterial and fungal pathogens, revealing that specific substitutions improved their antimicrobial efficacy .
  • Molecular Docking Studies : Computational analyses have been conducted to predict how these compounds interact with target proteins such as tubulin, providing insights into their mechanisms of action .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents (Amino-Oxoethyl Part) Ester/Acetate Part Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound 3-Methoxybenzyl 4-Ethoxyphenyl Not explicitly stated* Estimated ~400–450 Hypothesized lower solubility due to ethoxy group
2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenyl)acetate 4-Methoxyphenyl 4-Methoxyphenyl C₁₈H₁₈O₅ 314.33 CAS 132589-78-7; solid-state stability inferred from methoxy groups
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate 2-Methoxybenzyl 4-Bromophenyl C₁₉H₁₉BrN₂O₄ 391.04 Higher lipophilicity due to bromine; CAS 727714-48-9
Ethyl (4-ethoxyphenyl)aminoacetate 4-Ethoxyphenyl (directly bonded) Ethyl ester C₁₂H₁₅NO₄ 249.25 Liquid form; CAS 52649-02-2; simpler structure
2-ethoxyethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate Thiazole-linked 4-methoxyphenyl 2-Ethoxyethyl ester C₁₉H₂₁N₃O₆S 419.45 Heterocyclic thiazole moiety; potential for enhanced bioactivity

Esterification Strategies

  • Acid-Catalyzed Esterification : and suggest esterification via acid catalysis, commonly used for aryl acetate derivatives .
  • Thiazole Integration : demonstrates thiazole ring incorporation, which could be modified to introduce ethoxyphenyl groups .

Structure-Activity Relationships (SAR) and Functional Implications

Substituent Effects

  • Methoxy vs.
  • Substituent Position : The 3-methoxybenzyl group (meta-substitution) in the target compound could alter electronic effects compared to para-substituted analogs (e.g., ), influencing receptor binding or metabolic stability.

Physicochemical Properties

  • Solubility : Ethoxy groups (as in the target compound) are less polar than methoxy, possibly reducing aqueous solubility but improving lipid bilayer penetration .
  • Thermal Stability : Methoxy-substituted compounds (e.g., ) exhibit solid-state stability up to 215–217°C, suggesting similar thermal resilience in the target compound .

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